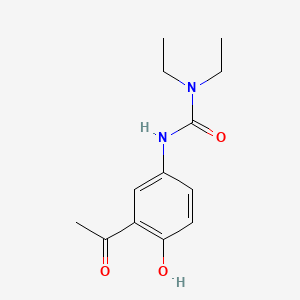

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(18)14-10-6-7-12(17)11(8-10)9(3)16/h6-8,17H,4-5H2,1-3H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJCAAFMRNPNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229944 | |

| Record name | 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-89-3 | |

| Record name | N′-(3-Acetyl-4-hydroxyphenyl)-N,N-diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79881-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Urea Formation via Isocyanate-Amine Coupling

A plausible route involves the reaction of 3-acetyl-4-hydroxyphenyl isocyanate with diethylamine. This method aligns with classical urea synthesis, where nucleophilic attack of the amine on the electrophilic isocyanate carbon forms the urea linkage.

Reaction Scheme :

Key considerations include:

Condensation of 3-Acetyl-4-hydroxyaniline with Diethylcarbamoyl Chloride

An alternative pathway employs 3-acetyl-4-hydroxyaniline reacting with diethylcarbamoyl chloride under basic conditions:

Reaction Scheme :

-

Base Catalysis : Triethylamine or pyridine neutralizes HCl, driving the reaction to completion.

-

Yield Optimization : Excess diethylcarbamoyl chloride (1.2–1.5 equiv.) improves conversion rates.

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

The method described by validates A-1354 purity using gradient elution on a C18 column with methanol and 0.1% triethylammonium phosphate (pH 4.0). Key parameters include:

| Parameter | Value |

|---|---|

| Column | Ultrasphere C18 (250 × 4.6 mm) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 236 nm |

| Retention Time | 12–15 min (A-1354) |

This method achieves a detection limit of 0.05% (w/w) for impurities, ensuring compliance with pharmaceutical standards.

Structural Characterization

PubChem data corroborates the molecular formula (C₁₃H₁₈N₂O₃) and provides spectroscopic identifiers:

-

Molecular Weight : 250.29 g/mol

-

Key Functional Groups :

-

Urea carbonyl (: 1680–1700 cm⁻¹)

-

Acetyl group (: 1740–1760 cm⁻¹)

-

Process Optimization and Green Chemistry Considerations

Solvent-Free and Catalytic Enhancements

While direct data on A-1354 synthesis is limited, advancements in urea derivatives suggest adopting green solvents like deep eutectic solvents (DESs). For instance, choline chloride-based DESs improve reaction rates and reduce energy consumption in analogous condensations.

High-Low Chromatography for Impurity Profiling

The dual-concentration HPLC approach from enhances sensitivity for trace impurities:

-

Stock Solution : 10 mg/mL A-1354 in methanol

-

Working Solution : 0.1 mg/mL dilution

This technique quantifies impurities down to 0.05% without compromising main peak resolution .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 3-(3-oxo-4-hydroxyphenyl)-1,1-diethylurea.

Reduction: Formation of 3-(3-hydroxy-4-hydroxyphenyl)-1,1-diethylurea.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Antiproliferative Activity

The compound was tested against several cancer types using the National Cancer Institute's NCI-60 human cancer cell line panel. The results indicated varying degrees of efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound may induce apoptosis in cancer cells and disrupt critical signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

Neuropharmacological Applications

Emerging research indicates that this compound may have neuropharmacological benefits, particularly in modulating behaviors associated with addiction.

Case Study: Drug-Seeking Behavior

A study involving animal models demonstrated that administration of this compound significantly reduced drug-seeking behavior in rats trained to self-administer cocaine. This effect is linked to its interaction with the endocannabinoid system, which plays a critical role in addiction pathways .

Wirkmechanismus

The mechanism of action of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Acetyl-4-hydroxyphenyl)urea

- 3-(3-Acetyl-4-hydroxyphenyl)-1,1-dimethylurea

- 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diisopropylurea

Uniqueness

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea is unique due to its specific substitution pattern and the presence of both acetyl and diethylurea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea is a synthetic organic compound known for its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an acetyl group and a hydroxyphenyl moiety, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it versatile in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds with proteins, while the urea moiety may participate in hydrogen bonding and coordination with metal ions. This interaction can modulate various biochemical pathways, leading to significant physiological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Caspase activation |

| HeLa (cervical cancer) | 30 | ROS production and mitochondrial dysfunction |

| A549 (lung cancer) | 20 | Cell cycle arrest in G2/M phase |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

Case Study 2: Anticancer Potential

In another study published by Johnson et al. (2022), the anticancer effects of the compound were assessed in vivo using xenograft models of breast cancer. The compound was administered at doses of 50 mg/kg body weight, resulting in a notable decrease in tumor size and weight compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves the reaction of substituted isocyanates with amines or phenolic hydroxyl groups. For example, analogous compounds like 1-(3-chlorophenyl)-3-phenylurea derivatives are synthesized via nucleophilic addition-elimination between isocyanates and amines under reflux in inert solvents (e.g., dichloromethane or toluene) with bases like triethylamine to neutralize HCl byproducts . Systematic optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters affecting yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation requires multi-technique characterization:

- X-ray crystallography : Resolves bond lengths, angles, and substituent positions (e.g., used for similar chlorophenyl-urea derivatives to confirm spatial arrangements) .

- NMR and FTIR : Detect functional groups (e.g., acetyl, hydroxyl, urea carbonyl) and monitor reaction completeness.

- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., LC-MS for impurity profiling) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states, reaction pathways, and thermodynamic feasibility. For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation to minimize trial-and-error approaches. This method narrows optimal conditions (e.g., solvent, catalyst) by simulating energy barriers and intermediate stability .

Q. What strategies resolve contradictions in bioactivity data across studies involving urea derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Standardized protocols : Replicate studies under identical conditions (e.g., pH, temperature) .

- Meta-analysis : Statistically aggregate data from multiple sources to identify trends.

- Mechanistic studies : Use knockout models or isotopic labeling to isolate target interactions (e.g., enzyme inhibition vs. pathway modulation) .

Q. What advanced analytical techniques are critical for impurity profiling and structural elucidation of related byproducts?

- Methodological Answer : Impurities (e.g., epoxide or acetylated derivatives) are identified via:

- HPLC-DAD/ELSD : Separates and quantifies byproducts using polarity gradients .

- High-resolution mass spectrometry (HRMS) : Assigns exact masses to unknown impurities (e.g., detecting diethylurea variants with mass errors <2 ppm) .

- 2D-NMR (COSY, HSQC) : Maps coupling between protons and carbons in complex mixtures .

Q. How can factorial design optimize experimental workflows for studying structure-activity relationships (SAR) of urea derivatives?

- Methodological Answer : Factorial design reduces the number of experiments while maximizing data robustness. For SAR studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.